Cas no 2287262-52-4 (2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid)

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid is a specialized Fmoc-protected amino acid derivative featuring a unique bicyclo[1.1.1]pentane scaffold. This structure imparts enhanced rigidity and steric constraints, making it valuable in peptide synthesis and medicinal chemistry for modulating conformational properties. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating efficient deprotection under mild basic conditions. The 3-pentyl substituent contributes to improved lipophilicity, potentially enhancing membrane permeability in bioactive compounds. This compound is particularly useful for designing peptidomimetics and constrained peptides, where its bicyclic framework can stabilize secondary structures or mimic natural amino acid geometries. Its synthetic utility lies in enabling precise spatial control in molecular design.
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid structure
2287262-52-4 structure
Product Name:2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid
CAS No:2287262-52-4
MF:C27H31NO4
MW:433.539347887039
CID:6129029
PubChem ID:137945612
Update Time:2025-06-08

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid
    • EN300-6761410
    • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-{3-pentylbicyclo[1.1.1]pentan-1-yl}acetic acid
    • 2287262-52-4
    • Inchi: 1S/C27H31NO4/c1-2-3-8-13-26-15-27(16-26,17-26)23(24(29)30)28-25(31)32-14-22-20-11-6-4-9-18(20)19-10-5-7-12-21(19)22/h4-7,9-12,22-23H,2-3,8,13-17H2,1H3,(H,28,31)(H,29,30)
    • InChI Key: PUEHFXMYNWBNKI-UHFFFAOYSA-N
    • SMILES: OC(C(C12CC(CCCCC)(C1)C2)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O

Computed Properties

  • Exact Mass: 433.22530847g/mol
  • Monoisotopic Mass: 433.22530847g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 10
  • Complexity: 679
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.2
  • Topological Polar Surface Area: 75.6Ų

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid Pricemore >>

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Additional information on 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid (CAS No. 2287262-52-4): A Comprehensive Overview

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid (CAS No. 2287262-52-4) is a complex organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound, often referred to as a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative, combines the properties of a fluorene moiety with a bicyclo[1.1.1]pentane framework, making it a valuable building block for the synthesis of advanced materials and pharmaceuticals.

The fluorene moiety, a tricyclic aromatic compound, is known for its high photostability and fluorescence properties, which are highly desirable in the development of fluorescent probes and sensors. The bicyclo[1.1.1]pentane framework, on the other hand, provides exceptional rigidity and conformational stability, which can be crucial in the design of small molecules with specific biological activities.

Recent studies have highlighted the potential of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid in the field of medicinal chemistry. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a potent inhibitor of protein-protein interactions (PPIs), which are critical in many disease pathways, including cancer and neurodegenerative disorders. The unique combination of the Fmoc protecting group and the rigid bicyclic structure allows for precise control over the conformational flexibility of the molecule, enhancing its binding affinity and selectivity.

In addition to its medicinal applications, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid has shown promise in materials science. A 2024 study in Advanced Materials explored the use of this compound as a building block for self-assembling supramolecular structures with tunable optical and electronic properties. The rigid bicyclic core facilitates the formation of well-defined nanostructures, which can be tailored for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices.

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid typically involves several steps, including the formation of the Fmoc protecting group and the construction of the bicyclo[1.1.1]pentane framework. One common approach is to start with a commercially available fluorene derivative and functionalize it with an amino group using standard coupling reactions. The subsequent introduction of the pentyl-substituted bicyclo[1.1.1]pentane moiety can be achieved through ring-closing metathesis (RCM) or other cycloaddition reactions.

The stability and reactivity of Fmoc protecting groups make them particularly useful in solid-phase peptide synthesis (SPPS), where they can be easily removed under mild conditions without affecting other functional groups in the molecule. This property has led to extensive use of Fmoc derivatives in combinatorial chemistry and high-throughput screening techniques, enabling rapid identification of lead compounds for drug discovery.

In conclusion, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid (CAS No. 2287262-52-4) is a versatile compound with a wide range of potential applications in both medicinal chemistry and materials science. Its unique structural features, including the fluorene moiety and bicyclo[1.1.1]pentane framework, provide a solid foundation for further research and development in these fields.

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